molecular formula C11H17N3O B2831659 (1r,2r)-2-[(5-Methylpyrimidin-2-yl)oxy]cyclohexan-1-amine CAS No. 2290826-49-0

(1r,2r)-2-[(5-Methylpyrimidin-2-yl)oxy]cyclohexan-1-amine

Cat. No.: B2831659
CAS No.: 2290826-49-0
M. Wt: 207.277
InChI Key: CUBPLSSCPNEUIV-NXEZZACHSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1r,2r)-2-[(5-Methylpyrimidin-2-yl)oxy]cyclohexan-1-amine typically involves the following steps:

    Formation of the Cyclohexane Ring: The cyclohexane ring can be synthesized through various methods, including hydrogenation of benzene or cycloaddition reactions.

    Introduction of the Amine Group: The amine group can be introduced via reductive amination or nucleophilic substitution reactions.

    Attachment of the 5-Methylpyrimidin-2-yloxy Group: This step involves the reaction of the cyclohexanamine with a suitable pyrimidine derivative under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This could include continuous flow reactors and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

(1r,2r)-2-[(5-Methylpyrimidin-2-yl)oxy]cyclohexan-1-amine can undergo various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The compound can be reduced to form secondary or tertiary amines.

    Substitution: The pyrimidine ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitroso or nitro compounds, while reduction may produce secondary or tertiary amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial or anticancer properties.

    Medicine: Explored as a potential drug candidate for various diseases.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of (1r,2r)-2-[(5-Methylpyrimidin-2-yl)oxy]cyclohexan-1-amine involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses.

Comparison with Similar Compounds

Similar Compounds

    Cyclohexanamine: A simpler compound with similar structural features.

    Pyrimidinylamines: Compounds with a pyrimidine ring and an amine group.

    Methylpyrimidines: Compounds with a methyl-substituted pyrimidine ring.

Uniqueness

(1r,2r)-2-[(5-Methylpyrimidin-2-yl)oxy]cyclohexan-1-amine is unique due to the specific combination of the cyclohexane ring, amine group, and 5-methylpyrimidin-2-yloxy group

Properties

IUPAC Name

(1R,2R)-2-(5-methylpyrimidin-2-yl)oxycyclohexan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17N3O/c1-8-6-13-11(14-7-8)15-10-5-3-2-4-9(10)12/h6-7,9-10H,2-5,12H2,1H3/t9-,10-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUBPLSSCPNEUIV-NXEZZACHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(N=C1)OC2CCCCC2N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CN=C(N=C1)O[C@@H]2CCCC[C@H]2N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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